(S)-3-(Thiophen-2-yl)morpholine
Overview
Description
(S)-3-(Thiophen-2-yl)morpholine is an organic compound that belongs to the class of heterocyclic compounds It consists of a morpholine ring substituted with a thiophene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Thiophen-2-yl)morpholine can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxylic acid with morpholine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Another method involves the use of thiophene-2-boronic acid and morpholine in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial to ensure high yield and quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Thiophen-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halides, amines, organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
(S)-3-(Thiophen-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3-(Thiophen-2-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)morpholine: Similar structure but lacks the stereochemistry of (S)-3-(Thiophen-2-yl)morpholine.
Thiophen-2-ylmorpholine derivatives: Compounds with different substituents on the morpholine or thiophene rings.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic or achiral counterparts.
Properties
IUPAC Name |
(3S)-3-thiophen-2-ylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-2-8(11-5-1)7-6-10-4-3-9-7/h1-2,5,7,9H,3-4,6H2/t7-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCRMVMDRUMUHQ-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H](N1)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654515 | |
Record name | (3S)-3-(Thiophen-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213662-44-2 | |
Record name | (3S)-3-(Thiophen-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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